molecular formula C18H18N2O3S B4699752 2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B4699752
M. Wt: 342.4 g/mol
InChI Key: MHNUZKZZQPFZLB-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to a tetrahydro-pyridoindole structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the process.

Chemical Reactions Analysis

2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The indole core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds to 2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole include other indole derivatives with sulfonyl groups, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-23-13-6-8-14(9-7-13)24(21,22)20-11-10-18-16(12-20)15-4-2-3-5-17(15)19-18/h2-9,19H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNUZKZZQPFZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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